molecular formula C9H15O6P2- B609815 6-Acryloyloxyhexyl phosphate CAS No. 125200-63-7

6-Acryloyloxyhexyl phosphate

Katalognummer: B609815
CAS-Nummer: 125200-63-7
Molekulargewicht: 250.1879
InChI-Schlüssel: UNLGHUTUQNFLSO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acryloyloxyhexyl phosphate (PA21), CAS 125200-63-7, is an iron-based phosphate-binding agent developed for treating hyperphosphatemia in chronic kidney disease (CKD) . Its molecular formula is C₉H₁₆O₃·xH₃O₄P (molecular weight: 270.218 g/mol), with a Smiles notation of O=C(OCCCCCCO)C=C.O=P(O)(O)O . The compound features an acrylate group linked to a hexyl chain and a phosphate group, enabling its role as a non-absorbable polymer that binds dietary phosphate in the gastrointestinal tract.

Eigenschaften

CAS-Nummer

125200-63-7

Molekularformel

C9H15O6P2-

Molekulargewicht

250.1879

IUPAC-Name

6-Acryloyloxyhexyl phosphate

InChI

InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)/p-2

InChI-Schlüssel

UNLGHUTUQNFLSO-UHFFFAOYSA-L

SMILES

O=P([O-])([O-])OCCCCCCOC(C=C)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PA 21;  PA21

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Specifications

Property Value
Density 1.31 g/cm³
Storage Conditions -20°C (powder, 3 years); -80°C (solution, 1 year)
Pricing (1 mg) 1,980 CNY

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of PA21 and Structurally Related Compounds

Compound 6-Acryloyloxyhexyl phosphate (PA21) Dicyclopentenyloxyethyl Acrylate Glucose 6-Phosphate
CAS Number 125200-63-7 65983-31-5 Not specified
Molecular Formula C₉H₁₆O₃·xH₃O₄P Not provided C₆H₁₃O₉P (inferred)
Functional Groups Acrylate, phosphate Acrylate, dicyclopentenyloxyethyl Phosphate, glucose
Primary Application Phosphate binder (CKD) Industrial/General use Metabolic intermediate
Stability Stable at -20°C (powder) Not specified Oxidizes under peroxyl radicals/light

Detailed Comparative Analysis

Dicyclopentenyloxyethyl Acrylate

  • Structural Similarities : Both PA21 and dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) share an acrylate backbone, but the latter replaces the phosphate-hexyl group with a dicyclopentenyloxyethyl moiety .
  • Functional Differences : Dicyclopentenyloxyethyl acrylate is classified for general industrial use, with safety data emphasizing handling precautions (e.g., GHS compliance), while PA21 is a therapeutic agent with precise storage requirements .

Glucose 6-Phosphate

  • Phosphate Role: Glucose 6-phosphate is a central metabolic intermediate in glycolysis and the pentose phosphate pathway, whereas PA21’s phosphate group facilitates non-metabolic binding to dietary phosphate .
  • Oxidative Stability : Glucose 6-phosphate undergoes degradation via peroxyl radicals and photo-oxidation, forming products like N-formyl kynurenine (NFK) . In contrast, PA21’s stability is maintained under controlled storage (-20°C to -80°C) .

Notes on Discrepancies and Limitations

  • PA21’s classification as "iron-based" in conflicts with its molecular formula, suggesting either formulation complexity or translation errors .
  • Limited data on dicyclopentenyloxyethyl acrylate’s applications restrict direct functional comparisons with PA21 .

Q & A

Q. Critical Controls :

  • Monitor reaction pH to avoid hydrolysis of the acrylate group.
  • Confirm absence of residual solvents (e.g., DCM) via GC-MS.

Advanced: How can researchers resolve contradictions in PA21’s phosphate-binding efficacy across in vitro vs. in vivo studies?

Answer:
Discrepancies often arise from differences in pH, competing ions, or metabolic degradation. Mitigation strategies:

  • In Vitro : Simulate physiological pH (5.5–7.4) and ion concentrations (e.g., Ca²⁺, Mg²⁺) to mimic gastrointestinal conditions .
  • In Vivo : Use isotopic labeling (³²P) to track PA21’s phosphate-binding kinetics in animal models. Compare fecal vs. urinary phosphate excretion to assess binding efficiency .
  • Data Normalization : Account for inter-study variability by reporting binding capacity as µmol PO₄³⁻/mg PA21, adjusting for baseline phosphate levels in control groups .

Advanced: What methodological considerations are critical for studying PA21’s long-term stability in storage?

Answer:
Stability studies require:

  • Temperature Control : Store PA21 powder at -20°C (stable for 3 years) and solutions at -80°C (≤1 year). Avoid freeze-thaw cycles .
  • Degradation Analysis : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., hexyl phosphate) at 214 nm. Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. Key Stability Metrics :

ConditionDegradation Rate (%/month)Notes
-20°C (powder)<0.5Optimal for long-term storage
25°C (solution)15–20Requires aliquoting to minimize exposure

Basic: What safety protocols are recommended for handling PA21 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acrylate reactivity .
  • Ventilation : Work in a fume hood during synthesis or solvent-based steps.
  • Spill Management : Neutralize liquid spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize PA21’s phosphate-binding capacity in experimental models of chronic kidney disease (CKD)?

Answer:

  • Dose-Response Curves : Administer PA21 at 10–100 mg/kg/day in rodent CKD models (e.g., 5/6 nephrectomy). Measure serum phosphate weekly and adjust doses to maintain target levels (4–5 mg/dL) .
  • Coadministration Studies : Test synergies with calcium acetate or lanthanum carbonate to assess additive effects. Use ANOVA to compare treatment groups .
  • Histopathology : Evaluate renal calcification via von Kossa staining in treated vs. control cohorts .

Basic: What analytical techniques are used to confirm PA21’s structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy : Confirm acrylate peaks (δ 5.8–6.4 ppm) and phosphate group (δ 3.5–4.2 ppm).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion at m/z 269.2 .
  • FTIR : Validate acrylate C=O stretch at 1720 cm⁻¹ and P-O-C at 1050 cm⁻¹ .

Advanced: How should researchers address variability in PA21’s batch-to-batch performance?

Answer:

  • Quality Control (QC) Metrics : Require suppliers to provide certificates of analysis (CoA) with purity (>98%), residual solvent levels, and phosphate-binding assays .
  • In-House Validation : Re-test each batch via LC-MS and compare binding kinetics (e.g., Langmuir isotherm) to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acryloyloxyhexyl phosphate
Reactant of Route 2
Reactant of Route 2
6-Acryloyloxyhexyl phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.